molecular formula C14H25NO2 B1489393 4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 1547795-90-3

4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1489393
CAS No.: 1547795-90-3
M. Wt: 239.35 g/mol
InChI Key: NCPNUGUBCSHRBC-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-10-7-11(2)9-15(8-10)13-5-3-12(4-6-13)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPNUGUBCSHRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid (CAS Number: 1547795-90-3) is a compound that has garnered interest due to its potential biological activities. This article reviews the compound's structure, synthesis, biological activity, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H25NO2C_{14}H_{25}NO_2, with a molecular weight of 239.35 g/mol. The compound features a cyclohexane ring substituted with a piperidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₅NO₂
Molecular Weight239.35 g/mol
CAS Number1547795-90-3

Research indicates that the compound may exhibit inhibitory effects on specific enzymes and receptors, which are crucial in various metabolic pathways. For instance, its structural similarity to other known inhibitors suggests potential activity against enzymes such as diacylglycerol acyltransferase (DGAT) and arginase.

Inhibition Studies

A study evaluating related compounds in the benzimidazole class demonstrated that similar structural motifs can lead to significant inhibition of DGAT1, which is involved in triglyceride synthesis. While specific data for this compound is limited, it is hypothesized that it may exhibit comparable inhibitory effects based on structural analogies.

CompoundHuman DGAT1 IC₅₀ (nM)Mouse DGAT1 IC₅₀ (nM)
4A2.13.7
4B2.04.2

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific studies on this compound are sparse, related compounds have shown favorable pharmacokinetic profiles with reasonable half-lives and plasma exposure after oral administration.

PK ParameterRat
Bioavailability (F)19%
Clearance (Cl)3.0 mL/min/kg
Volume of Distribution (Vdss)0.34 L/kg
Half-life (t₁/₂)3.7 hours

Therapeutic Applications

The potential therapeutic applications of this compound may include treatment strategies for metabolic disorders due to its hypothesized role in lipid metabolism regulation. Further exploration into its efficacy in vivo is warranted.

Related Research Findings

A study focused on the synthesis and biological activity of carboxylic acid derivatives indicated that modifications to similar compounds could enhance their biological activity significantly. This suggests that further structural optimization of this compound could yield more potent derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.